molecular formula C9H19Cl2N3O B1525153 4-(3-Piperidinyl)-2-piperazinone dihydrochloride CAS No. 1220037-88-6

4-(3-Piperidinyl)-2-piperazinone dihydrochloride

Cat. No. B1525153
M. Wt: 256.17 g/mol
InChI Key: PXPPMBOWFYQBAG-UHFFFAOYSA-N
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Description

The compound “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” likely contains a piperidine and a piperazinone group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperazinone is a six-membered ring with two nitrogen atoms and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

  • Cholesterol 24-Hydroxylase (CH24H) Inhibitors

    • Application : Piperidine derivatives are used in the development of potent and selective CH24H inhibitors. CH24H is a brain-specific enzyme that metabolizes cholesterol into 24S-hydroxycholesterol for regulating brain cholesterol homeostasis .
    • Methods : The researchers designed and synthesized 3,4-disubstituted pyridine derivatives using a structure-based drug design approach starting from compounds 1 (soticlestat) and 2 (thioperamide) .
    • Results : The optimization of this series resulted in the discovery of a potent and highly selective CH24H inhibitor. The X-ray crystal structure of CH24H in complex with the compound revealed a unique binding mode .
  • Pharmaceutical Applications of Piperidine Derivatives

    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • 3-Piperidinyl Pyridine Derivatives as CH24H Inhibitors

    • Application : These derivatives are used in the development of potent and selective Cholesterol 24-Hydroxylase (CH24H) inhibitors. CH24H is a brain-specific enzyme that metabolizes cholesterol into 24S-hydroxycholesterol for regulating brain cholesterol homeostasis .
    • Methods : The researchers designed and synthesized 3,4-disubstituted pyridine derivatives using a structure-based drug design approach starting from compounds 1 (soticlestat) and 2 (thioperamide) .
    • Results : The optimization of this series resulted in the discovery of a potent and highly selective CH24H inhibitor. The X-ray crystal structure of CH24H in complex with the compound revealed a unique binding mode .
  • 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride

    • Application : This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
    • Methods : The specific methods of application or experimental procedures would depend on the context in which this compound is being used .
    • Results : The outcomes obtained would also depend on the specific context and purpose of the experiment .
  • (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride

    • Application : This compound is also available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
    • Methods : The specific methods of application or experimental procedures would depend on the context in which this compound is being used.
    • Results : The outcomes obtained would also depend on the specific context and purpose of the experiment.

Future Directions

The future directions would depend on the specific application of this compound. Piperidine derivatives are a significant area of research in the pharmaceutical industry .

properties

IUPAC Name

4-piperidin-3-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPPMBOWFYQBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yl)piperazin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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